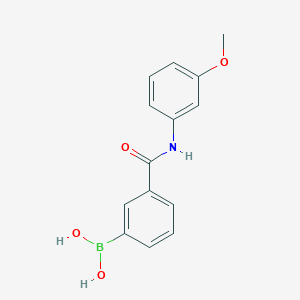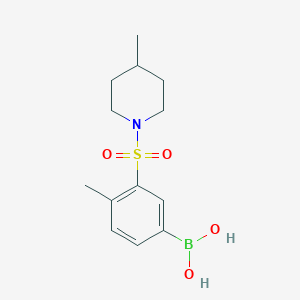
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine” is a chemical compound with the molecular formula C11H8ClN3O4 . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrimidine derivatives can be synthesized through various methods. For instance, a novel curcumin analog was synthesized by a three-step reaction, with the condensation reaction being the most efficient step .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. Theoretical DFT spectra (1H- and 13C-NMR) can provide valuable information about the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its structure. It has a molecular weight of 281.65 g/mol . More detailed properties would require experimental determination.Scientific Research Applications
Synthesis and Anticancer Applications
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine and its derivatives are crucial intermediates in the synthesis of small molecule anticancer drugs. Research has focused on developing efficient synthetic methods for these compounds, highlighting their significance in medicinal chemistry. For example, a study by Zhang et al. (2019) established a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, emphasizing its role as an important intermediate in anticancer drug development (Zhang, Zhou, Gu, & Xu, 2019). Another study by Kou and Yang (2022) developed a rapid synthesis method for a similar compound, underscoring the ongoing efforts to optimize the production of these crucial intermediates (Kou & Yang, 2022).
Methodological Innovations in Synthesis
In addition to anticancer applications, the synthesis of this compound derivatives has been a focus of methodological innovation. Zhou et al. (2019) reported on the synthesis of a related compound, 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d] pyrimidine, highlighting the development of rapid synthetic methods for such compounds (Zhou, Wang, Xiao, Yang, & Xu, 2019).
Spectrophotometric Studies
Spectrophotometric studies involving pyrimidine derivatives, including those similar to this compound, have been conducted to explore their chemical properties and potential applications. Habeeb, Al-Attas, and Basha (2009) investigated the proton transfer complexes formed between 2-amino-4-methoxy-6-methyl-pyrimidine and 2,6-dichloro-4-nitrophenol, offering insights into the photophysical behavior of these compounds (Habeeb, Al-Attas, & Basha, 2009).
Safety and Hazards
Future Directions
The future directions for “2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine” could involve further exploration of its synthesis, properties, and potential applications. Given the importance of pyrimidine derivatives in medicinal chemistry, there is potential for this compound to be used in the development of new therapeutic agents .
properties
IUPAC Name |
2-chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c1-18-9-6-13-11(12)14-10(9)19-8-4-2-3-7(5-8)15(16)17/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUMLNPYAFCXCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


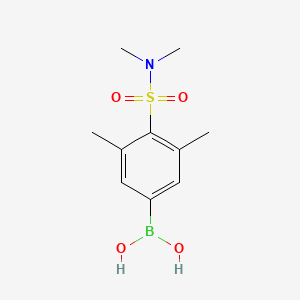

![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)


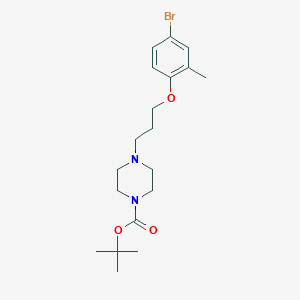
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)
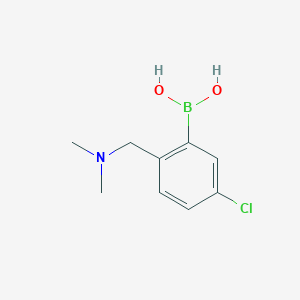


![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)
